molecular formula C72H60P4Pt B082886 Tetrakis(triphenylphosphine)platinum(0) CAS No. 14221-02-4

Tetrakis(triphenylphosphine)platinum(0)

Cat. No. B082886
CAS RN: 14221-02-4
M. Wt: 1244.2 g/mol
InChI Key: SYKXNRFLNZUGAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pt(PPh3)4 can be efficiently achieved through phase-transfer catalysis from corresponding dichlorobis(triphenylphosphine)platinum(II) complexes, indicating a reliable method for preparing these platinum(0) complexes with good yields (Ioele et al., 1991).

Molecular Structure Analysis

The molecular structure of Pt(PPh3)4 has been elucidated through various methods, including X-ray crystallography. It is characterized by a distorted square-planar coordination geometry around the platinum atom, with significant distances between the platinum and ligands indicating a stable complex structure (Bombieri et al., 1970).

Chemical Reactions and Properties

Pt(PPh3)4 acts as an active initiator in free-radical polymerization reactions, demonstrating its utility in polymer chemistry. Its low activation energy for initiation allows for polymerization over a wide temperature range, showcasing its versatility (Bamford et al., 1968). Additionally, its reaction with elemental selenium under specific conditions produces new compounds, further highlighting its reactivity and potential for synthesizing novel materials (Khanna et al., 1995).

Physical Properties Analysis

The physical properties of Pt(PPh3)4, such as solubility and stability, play a crucial role in its application in chemical synthesis. Its solubility in various solvents and stability under different conditions can significantly affect its reactivity and the outcomes of reactions it is involved in.

Chemical Properties Analysis

The chemical properties of Pt(PPh3)4, including its catalytic activity and regioselectivity in reactions, make it a valuable tool in organic synthesis. For example, it catalyzes carbonylative cross-coupling reactions to yield alkyl phenyl ketones, demonstrating its utility in forming carbon-carbon bonds (Kondo et al., 1988). Its regioselective addition reactions further showcase its specificity and potential for creating complex organic molecules (Kamiya et al., 2006).

Scientific research applications

  • Catalysis in Cross-Coupling Reactions: It is used as a catalyst in cross-coupling reactions of organoboronic acids with aryl iodides, exhibiting excellent group-selectivity and yielding high product yields (Oh, Lim, & You, 2002).

  • Synthesis of Alkyl Phenyl Ketones: Acts as an effective catalyst precursor for the carbonylative cross-coupling of alkyl iodides with sodium tetraphenylborate, producing alkyl phenyl ketones (Kondo, Tsuji, & Watanabe, 1988).

  • Interactions with Selenium: Reacts with elemental selenium to form compounds like [PtCl2(PPh3)2] and [Pt(Se2CH2)(PPh3)2], providing insights into its reactivity and potential for forming novel compounds (Khanna et al., 1995).

  • Initiation of Vinyl Polymerization: Serves as an active initiator for free-radical polymerization of materials such as methyl methacrylate, demonstrating unique kinetic features (Bamford, Eastmond, & Hargreaves, 1968).

  • Formation of Fluorocarbon Platinum Complexes: Reacts with various fluoro-olefins to yield crystalline complexes, expanding its utility in the synthesis of novel organometallic complexes (Green et al., 1966).

  • Ring Opening Reactions: Capable of opening cyclobutenedione derivatives to form platinacyclopentenedione complexes, showcasing its versatility in organic synthesis (Hamner, Kemmitt, & Smith, 1975).

  • Redox Behavior Study: The redox behavior of tetrakis(triphenylphosphine)platinum(0) has been explored in various solvents, contributing to the understanding of its electrochemical properties (Rechberger, Gritzner, & Gutmann, 1977).

  • Regioselective Hydrosilylation: Exhibits unusual regioselectivity in the hydrosilylation of certain silane compounds, underlining its specificity in chemical reactions (Matsumoto, Hoshino, & Nagai, 1982).

properties

IUPAC Name

platinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKXNRFLNZUGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60P4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1244.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(triphenylphosphine)platinum(0)

CAS RN

14221-02-4
Record name Tetrakis(triphenylphosphine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14221-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum, tetrakis(triphenylphosphine)-, (T-4)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, tetrakis(triphenylphosphine)-, (T-4)-
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Record name Tetrakis(triphenylphosphine)platinum
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
P Foley, GM Whitesides - Inorganic Chemistry, 1980 - ACS Publications
Results Reaction of 1 with triflic acid yields ethane as the only volatile product: the yield varies from ca. 70% for heteroge-neous reactions between acid and either solid 1 or a heptane …
Number of citations: 14 pubs.acs.org
TW Lee, RC Stoufer - Journal of the American Chemical Society, 1975 - ACS Publications
The rate was extrapolated to the enzymatically important pH of 7.50 since it was too fast to measure in this region by simple conventional techniques. The rate enhancement of this …
Number of citations: 11 pubs.acs.org
HA Tayim, NS Akl - Journal of Inorganic and Nuclear Chemistry, 1974 - Elsevier
New oxidative substitution reactions of tetrakis(triphenyl-phosphine)platinum(0) are reported. Reactions with HX (X = C 6 H 5 O, o- and p-Br-C 6 H 4 -O-, o- and p-O 2 NC 6 H 4 -O, o- …
Number of citations: 10 www.sciencedirect.com
L Malatesta, C Cariello - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
TriaryZ Phosphite Derivatives of PZatinum (0).-Reaction of dihalogenobis (tripheny1 phosphite) platinum (u) with ethanolic hydrazine and excess of triphenyl phosphite gives tetrakis (…
Number of citations: 166 pubs.rsc.org
WJ Bland, RDW Kemmitt - Journal of the Chemical Society A: Inorganic …, 1968 - pubs.rsc.org
Reactions of tetrachloroethylene and tetrafluoroethylene with (Ph3P)4Pt give the olefin complexes (Ph3P)2Pt(olefin). The tetrachloroethylene complex can be isomerised to the vinyl …
Number of citations: 35 pubs.rsc.org
HC Clark, K Itoh - Inorganic Chemistry, 1971 - ACS Publications
Several new tertiary phosphine complexes of platinum (O), including tetrakis (methyldiphenylphosphine) platinum (0)(I), tetrakis (dimethylphenylphosphine) platinum (0)(II), and tetrakis (…
Number of citations: 41 pubs.acs.org
S Akabori, T Kumagai, T Shirahige, S Sato… - …, 1987 - ACS Publications
The reaction of,-metallocenedichalcogenol, M (t)-C5H4XH) 2 (M= Fe or Ru, X= S or Se), with tetrakis (triphenylphosphine) platinum (0) at room temperature gave the mono (phosphine) …
Number of citations: 108 pubs.acs.org
S Cenini, R Ugo, G La Monica, SD Robinson - Inorganica Chimica Acta, 1972 - Elsevier
The lemon-yellow complex obtained on reacting tris-or tetrakis (triphenylphosphine)platinum(0) with nitric oxide under anaerobic conditions is formulated as a monomeric hyponitrite …
Number of citations: 37 www.sciencedirect.com
CP Longford - 1989 - scholarworks.wm.edu
The author would like to thank Dr. Melvyn D. Schiavelli for the privilege of working on this project and for his critical examination of this manuscript. Thanks are also owed to DW …
Number of citations: 3 scholarworks.wm.edu
K Thomas, JT Dumler, BW Renoe, CJ Nyman… - Inorganic …, 1972 - ACS Publications
The preparation of the series of complexes [(PPh3) 3PtH] X by protonation of (PPh3) 4Pt is described, where X is (CFsCOOhH,(CF2ClCOO) 2H,(CíFsCÓO^ H,(CF2COO) 2H, or(COO) …
Number of citations: 2 pubs.acs.org

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